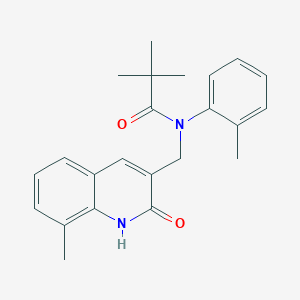
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide, also known as VUAA1, is a chemical compound that has been extensively studied for its potential applications in scientific research. VUAA1 is a small molecule that has been shown to activate the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
作用機序
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide activates TRPA1 by covalently modifying a cysteine residue in the channel. This modification leads to a conformational change in the channel, which results in the opening of the channel and the influx of cations into the cell. The influx of cations leads to depolarization of the membrane potential and the generation of an action potential.
Biochemical and Physiological Effects:
The activation of TRPA1 by this compound leads to a variety of biochemical and physiological effects. In sensory neurons, the influx of cations leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in the perception of pain and inflammation. In other cell types, the influx of cations can lead to the activation of downstream signaling pathways, which can have a variety of effects on cellular processes.
実験室実験の利点と制限
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide in lab experiments is its specificity for the TRPA1 ion channel. This allows researchers to study the physiological and pathological roles of TRPA1 without the interference of other ion channels. However, one of the limitations of using this compound is its covalent modification of the TRPA1 channel. This can lead to irreversible effects on the channel and can limit the duration of the experiments.
将来の方向性
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide. One area of research is the development of more potent and selective TRPA1 agonists. This could lead to the development of new therapies for pain and inflammation. Another area of research is the study of the physiological and pathological roles of TRPA1 in different cell types and tissues. This could lead to a better understanding of the role of TRPA1 in various diseases and could lead to the development of new therapies. Finally, the development of TRPA1 antagonists could be useful in the treatment of diseases such as asthma and chronic obstructive pulmonary disease, where TRPA1 is involved in airway inflammation.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide involves a series of chemical reactions. The starting material is 8-methylquinoline-3-carbaldehyde, which is reacted with o-toluidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine, which is then reacted with pivaloyl chloride to form the final product, this compound.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. This compound has been shown to activate TRPA1 and can be used to study the physiological and pathological roles of TRPA1 in vivo and in vitro.
特性
IUPAC Name |
2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-9-6-7-12-19(15)25(22(27)23(3,4)5)14-18-13-17-11-8-10-16(2)20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODBBBQXLFZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
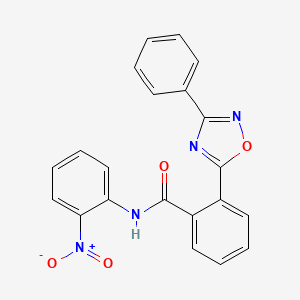
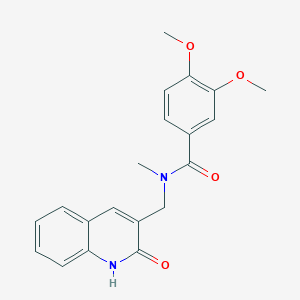

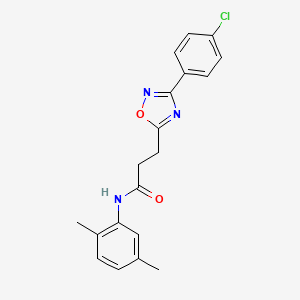
![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide](/img/structure/B7695407.png)
![N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7695415.png)

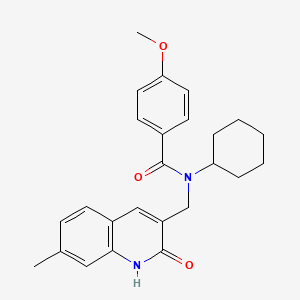

![N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)

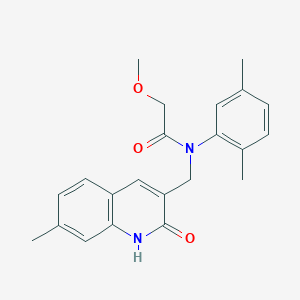
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)
